![molecular formula C19H19NO4S B12544996 1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester CAS No. 653586-68-6](/img/structure/B12544996.png)
1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring, an acetic acid moiety, and a sulfonyl group attached to a methylphenyl group, making it a versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester typically involves multiple steps:
Starting Material: The synthesis often begins with indole-3-acetic acid.
Sulfonylation: The indole-3-acetic acid is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.
Esterification: The resulting sulfonylated product is then esterified using ethanol and an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2 and 3 positions, using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted indole compounds.
Scientific Research Applications
1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group enhances its binding affinity to certain proteins, while the indole ring facilitates its interaction with biological membranes. The compound can modulate signaling pathways, leading to various biological effects such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar compounds to 1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester include:
1H-Indole-3-acetic acid, methyl ester: This compound has a methyl ester group instead of an ethyl ester, leading to different physical and chemical properties.
1H-Indole-3-acetic acid, ethyl ester: Lacks the sulfonyl group, making it less versatile in certain chemical reactions.
1-[(4-Methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of the indole ring, sulfonyl group, and ethyl ester, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications.
Properties
CAS No. |
653586-68-6 |
|---|---|
Molecular Formula |
C19H19NO4S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 2-[1-(4-methylphenyl)sulfonylindol-3-yl]acetate |
InChI |
InChI=1S/C19H19NO4S/c1-3-24-19(21)12-15-13-20(18-7-5-4-6-17(15)18)25(22,23)16-10-8-14(2)9-11-16/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
CEPSBJNQHOOZKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)

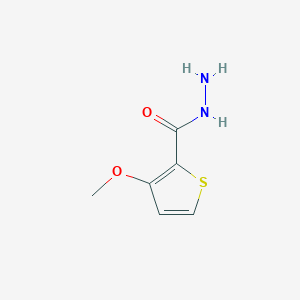
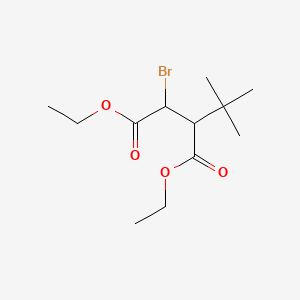
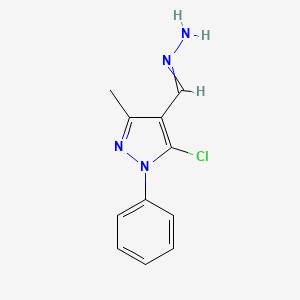
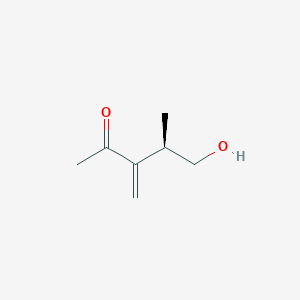
![[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B12544953.png)
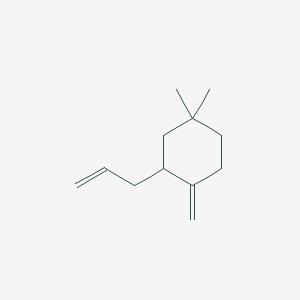
![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)
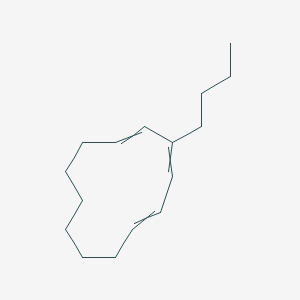
![5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene](/img/structure/B12544978.png)

